molecular formula C42H68N10O11S B11932321 (3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid

Cat. No.: B11932321
M. Wt: 921.1 g/mol
InChI Key: HVUNRXRFMQDMBO-NOJSRKIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino acid residues, making it a significant subject of study in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of individual amino acid residues, which are then sequentially coupled using peptide bond formation reactions. Common reagents used in these reactions include coupling agents like carbodiimides and protecting groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines can be programmed to add amino acids in the correct sequence, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the functional groups involved but often include nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein structure and function.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. For example, the compound might bind to enzymes or receptors, altering their activity and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,6-diaminohexanoic acid: A simpler amino acid with similar functional groups.

    (3S)-1-oxo-3-phenylpropan-2-yl: Shares structural similarities but lacks the complexity of the target compound.

Uniqueness

What sets this compound apart is its highly intricate structure, which allows for a wide range of interactions and applications. Its multiple functional groups and stereochemistry make it a versatile molecule in both research and industrial contexts.

Properties

Molecular Formula

C42H68N10O11S

Molecular Weight

921.1 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28-,29-,30-,31-,32-,34-/m0/s1

InChI Key

HVUNRXRFMQDMBO-NOJSRKIXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CC[C@@H](C1=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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